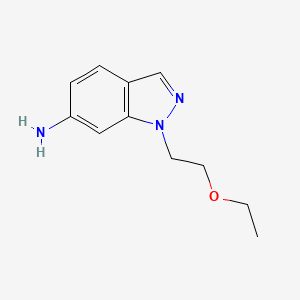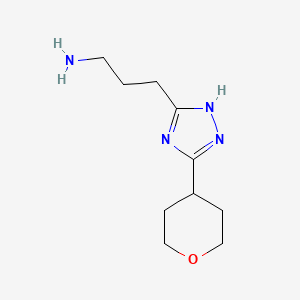
3-(5-(Tetrahydro-2h-pyran-4-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine is a heterocyclic compound that features a tetrahydropyran ring fused with a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a suitable catalyst.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling of the Rings: The tetrahydropyran and triazole rings are then coupled using a suitable linker, such as a propylamine chain, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted amines.
科学研究应用
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
3-(Tetrahydro-2H-pyran-4-yl)propan-1-amine: Lacks the triazole ring, making it less versatile in certain applications.
4H-1,2,4-Triazol-3-yl derivatives: These compounds may have different substituents on the triazole ring, affecting their reactivity and applications.
Uniqueness
The presence of both the tetrahydropyran and triazole rings in 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine provides a unique combination of properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC 名称 |
3-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C10H18N4O/c11-5-1-2-9-12-10(14-13-9)8-3-6-15-7-4-8/h8H,1-7,11H2,(H,12,13,14) |
InChI 键 |
CDCDNPSXFHSHMV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1C2=NNC(=N2)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


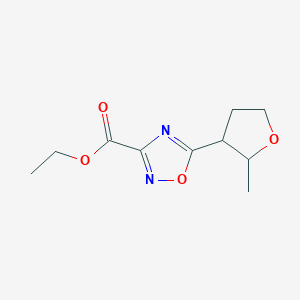
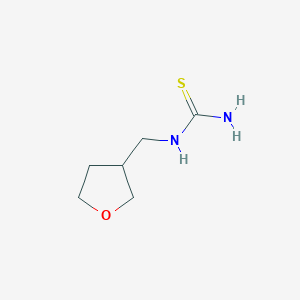
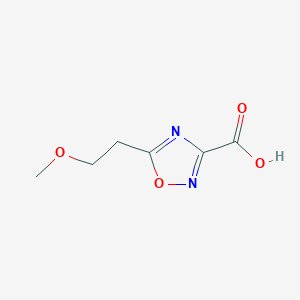
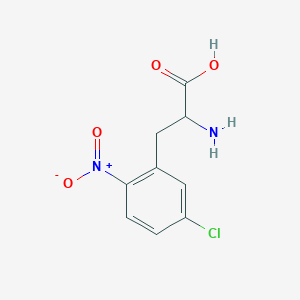
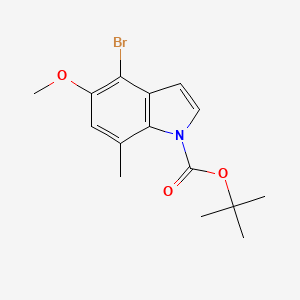
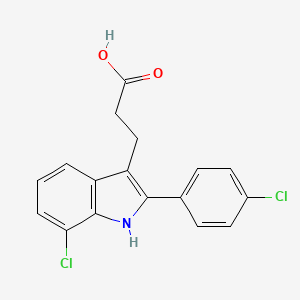

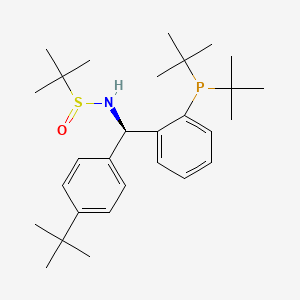


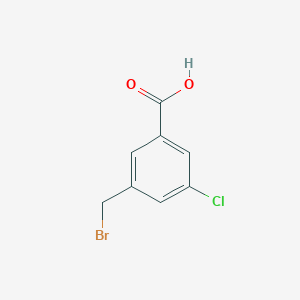
![2-[2-(2-phenylphenyl)phenyl]aniline](/img/structure/B13643910.png)

